molecular formula C8H9N5O2 B8306933 N,N-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1186608-85-4

N,N-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B8306933
M. Wt: 207.19 g/mol
InChI Key: SGWHXXMYXOTQTP-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

40% Dimethyl amine in water (2.6 mL, 21 mmol) was added to a solution of 3-bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine (0.063 g, 0.26 mmol) in DMF (6.0 mL), and the mixture was placed in a microwave reactor at 140° C. for 15 hours. The reaction mixture was diluted with ethyl acetate (100 mL), and the organic layer was washed with water (3×50 mL). The organic layers were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1) to give N,N-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine (0.012 g, 22%) as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].O.Br[C:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[NH:8][N:7]=1>CN(C=O)C.C(OCC)(=O)C>[CH3:1][N:2]([CH3:3])[C:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[NH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2.6 mL
Type
reactant
Smiles
O
Name
Quantity
0.063 g
Type
reactant
Smiles
BrC1=NNC2=NC=C(C=C21)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN(C1=NNC2=NC=C(C=C21)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.012 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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